Ethyl 2-phenylisonicotinate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-phenylpyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-2-17-14(16)12-8-9-15-13(10-12)11-6-4-3-5-7-11/h3-10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGVBTZLSYDTFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Use As a Synthetic Intermediate
Ethyl 2-phenylisonicotinate is a valuable intermediate in organic synthesis. Its functional groups provide multiple points for further elaboration, making it a useful building block for the construction of more complex molecules.
a. Precursor for Pharmaceutical Scaffolds
The 2-phenylpyridine (B120327) motif is found in a number of biologically active compounds. This compound can serve as a starting material for the synthesis of novel drug candidates. The ester group can be converted to other functionalities, such as amides or hydrazides, which are known to be important pharmacophores. For instance, isonicotinic acid derivatives have been investigated for their anti-inflammatory properties. nih.gov
b. Building Block for Ligand Synthesis
The pyridine (B92270) nitrogen and the potential for further functionalization make this compound an attractive precursor for the synthesis of ligands for coordination chemistry and catalysis. The ability to fine-tune the steric and electronic properties of the resulting ligands is crucial for developing efficient and selective catalysts. acs.org
Role in Medicinal Chemistry
The isonicotinate (B8489971) scaffold is a recognized "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.govrsc.org
a. Exploration in Drug Discovery Programs
Derivatives of ethyl 2-phenylisonicotinate can be synthesized and screened for a wide range of biological activities. The 2-phenylisonicotinate core can be decorated with various substituents to explore structure-activity relationships (SAR) and optimize properties such as potency, selectivity, and pharmacokinetic profiles.
b. Investigation in Anticancer Research
The pyridine (B92270) ring system is present in many anticancer agents. ekb.eg The 2-phenylpyridine (B120327) scaffold, in particular, has been investigated for its potential in developing new anticancer therapies. The ability to modify the structure of this compound allows for the systematic exploration of its anticancer potential.
Potential in Materials Science
Strategies for the Construction of the 2-Phenylisonicotinate Core
Multi-component Reactions for Pyridine (B92270) Ring Formation
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single reaction vessel to form a product that incorporates most or all of the starting materials. tcichemicals.comresearchgate.net This approach is prized for its atom economy and reduction of synthetic steps.
One of the most well-known MCRs for pyridine synthesis is the Hantzsch Dihydropyridine (B1217469) Synthesis, which involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. rsc.orgorganic-chemistry.org Subsequent oxidation yields the pyridine ring. While the classic Hantzsch synthesis produces symmetrically substituted pyridines, modifications can allow for the creation of asymmetric products. baranlab.org
A more direct route to polysubstituted pyridines is the Bohlmann-Rahtz pyridine synthesis. A modified, one-pot version of this reaction involves the cyclocondensation of a 1,3-dicarbonyl compound, an alkynone, and ammonia, proceeding through a tandem Michael addition-heterocyclization pathway with controlled regiochemistry. core.ac.uk To achieve the 2-phenylisonicotinate core, a phenyl-substituted alkynone would be a key starting material.
| MCR Strategy | Reactants | Key Features | Reference |
| Hantzsch Synthesis | Aldehyde, β-ketoester (2 equiv.), Ammonia | Forms a dihydropyridine intermediate requiring oxidation. | rsc.orgorganic-chemistry.org |
| Bohlmann-Rahtz Synthesis | 1,3-dicarbonyl compound, Alkynone, Ammonia | One-pot, tandem reaction with high regiochemical control. | core.ac.uk |
Cycloaddition Approaches to Substituted Pyridines
Cycloaddition reactions provide a powerful and convergent method for assembling the pyridine ring. rsc.orgrsc.org These reactions involve the formation of a cyclic product from two or more unsaturated molecules.
[4+2] Cycloadditions (Diels-Alder Type Reactions): Inverse-electron-demand Diels-Alder reactions are particularly effective for pyridine synthesis. acsgcipr.org This approach often utilizes an electron-poor azadiene, such as a 1,2,4-triazine, which reacts with an electron-rich dienophile. baranlab.orgacsgcipr.org The initial cycloadduct then expels a small molecule like nitrogen gas to form the aromatic pyridine ring. acsgcipr.org By using an appropriate phenyl-substituted dienophile, the 2-phenylpyridine (B120327) scaffold can be constructed.
[2+2+2] Cycloadditions: Transition-metal catalysis, particularly with cobalt or other metals, facilitates the [2+2+2] cycloaddition of two alkyne molecules and a nitrile to form a substituted pyridine. rsc.orgresearchgate.netbohrium.com This method is highly modular, allowing for the synthesis of a wide variety of pyridines by changing the substrates. To synthesize the 2-phenylisonicotinate core, one of the alkynes and the nitrile would need to be functionalized to introduce the phenyl and eventual carboxylate groups.
A notable modern approach involves a cascade reaction that includes a copper-catalyzed cross-coupling of an alkenylboronic acid with an α,β-unsaturated ketoxime, followed by an electrocyclization of the resulting 3-azatriene and subsequent air oxidation to yield the pyridine. nih.govorganic-chemistry.orgorganic-chemistry.org This method is valued for its mild conditions and good functional group tolerance. organic-chemistry.org
| Cycloaddition Strategy | Key Reactants | Catalyst/Conditions | Description | Reference |
| Inverse-electron-demand Diels-Alder | Azadiene (e.g., 1,2,4-triazine), Alkyne/Enamine | Thermal | Forms a bicyclic intermediate that expels a small molecule (e.g., N₂) to aromatize. | rsc.orgacsgcipr.org |
| [2+2+2] Cycloaddition | Alkyne (2 equiv.), Nitrile | Transition Metal (e.g., Co, Pd) | Convergent synthesis allowing for diverse substitution patterns. | rsc.orgresearchgate.netbohrium.com |
| Liebeskind-Srogl Cascade | Alkenylboronic acid, α,β-unsaturated ketoxime | Copper catalyst, then thermal | Mild, modular method involving cross-coupling, electrocyclization, and oxidation. | nih.govorganic-chemistry.org |
Derivatization of Pre-formed Pyridine Systems
An alternative to building the ring from acyclic precursors is to start with a pre-formed pyridine ring and introduce the required substituents. This is a common strategy in medicinal chemistry and materials science.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, are widely used to introduce aryl groups onto a pyridine ring. numberanalytics.com For the synthesis of the 2-phenylisonicotinate core, this would typically involve reacting a 2-halopyridine derivative (e.g., ethyl 2-chlorisonicotinate) with a phenyl source like phenylboronic acid or a phenylstannane in the presence of a palladium catalyst.
Another method involves the activation of the pyridine ring as a pyridine N-oxide. This enhances the reactivity of the 2- and 4-positions. Addition of a Grignard reagent, such as phenylmagnesium bromide, to a pyridine N-oxide derivative can introduce the phenyl group at the 2-position. organic-chemistry.org Subsequent deoxygenation and manipulation of other functional groups would lead to the desired product. Quaternization of the pyridine nitrogen also activates the ring for nucleophilic substitution at the 4-position. google.com
Targeted Esterification Techniques for the Ethyl Moiety
Once the 2-phenylisonicotinic acid core is established, the final step is the formation of the ethyl ester. Several standard and advanced esterification methods can be employed.
Direct Esterification and Transesterification Strategies
Direct Esterification: The most traditional method is the Fischer-Speier esterification, which involves reacting 2-phenylisonicotinic acid with ethanol (B145695) in the presence of a strong acid catalyst, typically concentrated sulfuric acid or dry hydrogen chloride gas. asianpubs.orgchemguide.co.uk The reaction is reversible and often requires heating under reflux to proceed at a reasonable rate. savemyexams.com To drive the equilibrium towards the product, excess ethanol is commonly used, or water is removed as it is formed.
Transesterification: This process converts one ester into another and is useful if, for example, mthis compound is more readily available than the corresponding carboxylic acid. masterorganicchemistry.com The reaction involves treating the methyl ester with an excess of ethanol under either acidic or basic catalysis. masterorganicchemistry.comscielo.br Base-catalyzed transesterification, using a catalyst like sodium ethoxide, is generally faster but can be complicated by saponification if water is present. masterorganicchemistry.com The use of excess ethanol as the solvent ensures the equilibrium is shifted towards the formation of the desired ethyl ester. scielo.brmdpi.com
Esterification via Acyl Halides or Anhydrides
To overcome the equilibrium limitations of direct esterification, the carboxylic acid can be converted into a more reactive derivative, such as an acyl halide or acid anhydride (B1165640). chemguide.co.uk
Via Acyl Halides: 2-phenylisonicotinic acid can be treated with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride to form the highly reactive 2-phenylisonicotinoyl chloride. libretexts.org This acyl chloride reacts rapidly and irreversibly with ethanol, often at room temperature, to produce this compound in high yield. orgoreview.comsavemyexams.com A base such as pyridine is often added to neutralize the hydrogen chloride byproduct. orgoreview.com
Via Acid Anhydrides: Similarly, an acid anhydride can be prepared from the carboxylic acid. This anhydride will then react with ethanol to give the ester. savemyexams.com This reaction is also generally faster and more complete than direct Fischer esterification.
| Esterification Method | Starting Material | Reagents | Key Characteristics | Reference |
| Fischer Esterification | 2-phenylisonicotinic acid | Ethanol, H₂SO₄ (cat.) | Reversible, often requires heat and excess alcohol. | asianpubs.orgchemguide.co.uk |
| Transesterification | Mthis compound | Ethanol, acid or base catalyst | Equilibrium process, driven by excess ethanol. | masterorganicchemistry.comscielo.br |
| Acyl Halide Method | 2-phenylisonicotinic acid | 1. SOCl₂ or (COCl)₂2. Ethanol, Pyridine | Fast, irreversible, high yield. | libretexts.orgorgoreview.comsavemyexams.com |
Introduction of the Phenyl Substituent at the 2-Position
The strategic installation of a phenyl group at the 2-position of the pyridine core is a critical transformation in the synthesis of this compound. This section explores prominent methods to achieve this, including powerful cross-coupling reactions and innovative C-H functionalization strategies.
Cross-Coupling Reactions (e.g., Suzuki, Heck) in the Synthesis of 2-Arylated Pyridines
Cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds, and the Suzuki-Miyaura and Heck reactions are particularly prominent in the synthesis of 2-arylated pyridines.
The Suzuki-Miyaura coupling reaction provides a versatile and practical approach for synthesizing biaryl compounds, including 2-phenylpyridines. nih.gov This reaction typically involves the palladium-catalyzed coupling of a pyridine derivative, such as 2-bromopyridine (B144113) or pyridine-2-sulfonyl fluoride (B91410) (PyFluor), with a phenylboronic acid or its ester. cdnsciencepub.comtandfonline.comthieme-connect.com The reaction is valued for its tolerance of a wide array of functional groups and often delivers the desired products in good yields. nih.govthieme-connect.com For instance, the coupling of PyFluor with hetero(aryl) boronic acids and pinacol (B44631) boronic esters, catalyzed by Pd(dppf)Cl2, has been reported to produce 2-arylpyridines in modest to good yields (5%–89%). cdnsciencepub.com A series of novel 2-phenylpyridine derivatives were synthesized in high yields (around 85%) using Suzuki-Miyaura cross-coupling as a key step. mdpi.com
Table 1: Examples of Suzuki-Miyaura Coupling for 2-Arylpyridine Synthesis
| Pyridine Substrate | Coupling Partner | Catalyst | Yield (%) | Reference |
| 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Good | thieme-connect.com |
| Pyridine-2-sulfonyl fluoride (PyFluor) | Phenylboronic acid | Pd(dppf)Cl₂ | 5-89 | cdnsciencepub.com |
| 2,3-Dichloro-5-trifluoromethylpyridine | 4-Hydroxyphenylboronic acid | Not specified | ~85 (overall) | mdpi.com |
| 2-Bromopyridine | 3-Bromophenylboronic acid | Not specified | 68.6 | tandfonline.com |
The Heck reaction , another palladium-catalyzed process, involves the reaction of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org While traditionally used for vinylation, variations of the Heck reaction, such as the amino-Heck reaction, can lead to the formation of pyridine structures. wikipedia.org For example, the intramolecular reaction of an oxime with a diene, catalyzed by tetrakis(triphenylphosphine)palladium(0), can produce a pyridine compound. wikipedia.org The Heck reaction is a cornerstone of C-C bond formation, and its development was recognized with the 2010 Nobel Prize in Chemistry. wikipedia.org
C-H Functionalization Strategies for Arylation
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the arylation of pyridines, avoiding the need for pre-functionalized starting materials. researchgate.net This approach involves the direct conversion of a C-H bond on the pyridine ring into a C-aryl bond.
Significant progress has been made in the catalytic C-H arylation of pyridines, although it remains a challenge due to the relatively low reactivity and high Lewis basicity of the pyridine nucleus. nih.gov Researchers have developed methods for selective C-H arylation at various positions of the pyridine ring. For instance, protocols for the highly selective C-H arylation of pyridines bearing electron-withdrawing groups at the 3- and 4-positions have been established. nih.gov These methods often complement existing techniques that favor C2-selectivity. nih.gov The regioselectivity can be influenced by electronic effects, such as the repulsion between the nitrogen lone pair and the polarized C-Pd bond at the C2/C6 positions, and the acidity of the C-H bond. nih.gov
Recent advancements have also enabled the C-4 arylation of pyridines through both ionic and radical pathways, with one study reporting the first instance of highly regioselective C-4 radical arylation. rsc.org These strategies are applicable to the late-stage functionalization of complex molecules. rsc.orgacs.org
Catalytic Approaches in this compound Synthesis
The synthesis of this compound and its derivatives heavily relies on the use of transition metal catalysts. Palladium, copper, and nickel complexes have all proven to be effective in mediating the key bond-forming reactions.
Palladium-Catalyzed Synthetic Routes
Palladium catalysts are the most extensively used in the synthesis of 2-phenylpyridine derivatives, primarily through cross-coupling reactions. nih.gov Palladium(II) acetate (B1210297) and palladium(II) chloride are common catalyst precursors. organic-chemistry.orgmdpi.com The catalytic cycle for these reactions often involves a Pd(0)/Pd(II) couple. wikipedia.org
In Suzuki-Miyaura couplings, catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) are frequently employed. cdnsciencepub.comthieme-connect.com The choice of ligand can significantly influence the reaction's efficiency and selectivity. For example, the use of a palladacycle precatalyst has enabled the mild and general synthesis of methyl aryl ethers from (hetero)aryl halides. mit.edu
Palladium catalysis is also crucial in C-H activation/arylation reactions. These transformations can proceed through a palladium-catalyzed C-H activation step, followed by oxidative addition and reductive elimination to form the desired C-C bond. mdpi.com
Table 2: Selected Palladium Catalysts and their Applications
| Catalyst / Precatalyst | Reaction Type | Application | Reference |
| Pd(PPh₃)₄ | Suzuki-Miyaura Coupling | Synthesis of 2-arylpyridines | thieme-connect.com |
| Pd(dppf)Cl₂ | Suzuki-Miyaura Coupling | Synthesis of 2-arylpyridines from PyFluor | cdnsciencepub.com |
| Pd(OAc)₂ | Heck Reaction / C-H Activation | C-C bond formation | mdpi.comthieme-connect.com |
| Palladacycle Precatalyst | C-O Coupling | Synthesis of methyl aryl ethers | mit.edu |
| Pd(MeCN)₂Cl₂ | Annulation | Synthesis of N-(2-pyridyl)indoles | rsc.org |
Copper-Mediated Transformations
Copper-based catalysts offer a more economical and environmentally friendly alternative to palladium for certain transformations. ulb.ac.be Copper-mediated coupling reactions have found broad applications in the synthesis of natural products and other complex molecules. nih.gov
In the context of pyridine synthesis, copper catalysis can be employed in annulation reactions. For example, a copper-catalyzed [4 + 2] annulation of α,β-unsaturated ketoxime acetates with 1,3-dicarbonyl compounds has been developed for the synthesis of structurally diverse pyridines. lookchem.com Copper can also mediate C-N bond formation through electrocatalysis. researchgate.net Furthermore, copper complexes can catalyze the formation of radical species under mild conditions, which can then participate in direct alkylation or arylation of heteroarenes. ulb.ac.be
Nickel-Catalyzed Reactions
Nickel catalysis has emerged as a powerful tool for a variety of organic transformations, including cross-coupling reactions. rsc.org Nickel catalysts can often achieve transformations that are challenging for palladium, and they provide a more cost-effective option. rsc.org
Nickel-catalyzed cross-coupling reactions can be used to form C-C bonds, such as in reductive cross-coupling reactions between aryl iodides and difluoromethyl 2-pyridyl sulfone to produce biaryls. organic-chemistry.org A significant advancement is the development of nickel-catalyzed migratory Suzuki-Miyaura cross-coupling, which allows for the efficient synthesis of diarylalkane derivatives from unactivated alkyl electrophiles. nih.gov This method is characterized by its broad substrate scope and excellent regioselectivity. nih.gov Nickel catalysts, often in conjunction with specialized ligands like pybox, have also been successful in the borylation of unactivated alkyl halides. nih.gov
Other Transition Metal-Catalyzed Methods
While palladium and nickel catalysis are common for biaryl couplings, other transition metals like ruthenium and iron offer alternative reactivity and are gaining prominence in pyridine synthesis. These methods often proceed through different mechanisms, such as C-H bond activation or cycloaddition, providing atom-economical routes to functionalized pyridines.
Ruthenium-Catalyzed Synthesis: Ruthenium complexes are effective catalysts for the construction of pyridine rings. One powerful approach is the [2+2+2] cycloaddition of diynes with nitriles. researchgate.net This method allows for the formation of highly substituted pyridines from acyclic precursors. For instance, Ru(II)-catalyzed cycloaddition of 1,6-diynes with electron-deficient nitriles can efficiently produce pyridines, likely proceeding through a ruthenacyclopentadiene intermediate. researchgate.net Another significant strategy involves the direct C-H functionalization of the pyridine ring. acs.org Mechanistic studies have shown that a vinylidene-containing ruthenium intermediate can be pivotal, reacting with pyridine to form 2-substituted derivatives through C-H bond cleavage. acs.org Furthermore, ruthenium catalysis has been successfully applied to the synthesis of fused pyridine systems, such as imidazo[1,2-a]pyridines, via intramolecular chelation-assisted C-H activation. nih.gov
Iron-Catalyzed Synthesis: As an earth-abundant and low-cost metal, iron has emerged as an attractive catalyst for organic synthesis. capes.gov.br Iron-catalyzed reactions can be used to form 2-arylpyridines through C-H bond functionalization. thieme-connect.comthieme-connect.com For example, an iron-catalyzed reaction involving the C-H bond of a 2-arylpyridine and 2-bromoacetophenone (B140003) can yield pyrido[2,1-a]isoindoles. thieme-connect.com The regioselectivity in these reactions is often dominated by steric hindrance, favoring functionalization at the less congested ortho-C-H bond. thieme-connect.com Iron catalysts generated in situ from simple iron salts and phosphine (B1218219) ligands have also proven highly reactive and regioselective for the [2+2+2] cycloaddition of alkynes and nitriles to form pyridines at room temperature. capes.gov.br
Stereoselective Synthesis of Chiral Analogs
While this compound itself is achiral, the synthesis of its chiral analogs is of significant interest for applications in medicinal chemistry and materials science. chemistryviews.org This involves introducing chirality either at the C2-phenyl group or at a substituent on the pyridine ring. Key strategies include asymmetric catalysis and the use of chiral auxiliaries. numberanalytics.comsioc-journal.cn
Asymmetric catalysis is a highly sought-after method for creating chiral molecules, as it often requires only a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. sioc-journal.cn A significant advancement in this area is the catalyst-controlled enantioselective addition of nucleophiles to activated pyridine derivatives. nih.govnih.gov
Recent research has demonstrated that rhodium complexes can control both the regioselectivity and enantioselectivity of the addition of aryl boron nucleophiles to N-alkyl nicotinate (B505614) salts. acs.orgexlibrisgroup.com By selecting the appropriate chiral ligand, such as BINAP or QuinoxP*, it is possible to direct the arylation to either the C6 or C2 position of the nicotinic acid derivative with high enantiomeric excess. nih.govacs.org This methodology generates chiral dihydropyridine intermediates, which are versatile building blocks that can be subsequently oxidized to the corresponding chiral substituted pyridines. nih.govresearchgate.net This approach represents a powerful strategy for accessing chiral analogs of 2-phenylisonicotinates.
| Catalyst System | Major Product | Position of Arylation | Reported Enantiomeric Excess (ee) |
|---|---|---|---|
| Rh/BINAP | C6-Aryl-Dihydropyridine | C6 | High |
| Rh/Bobphos | C2-Aryl-Dihydropyridine | C2 | High |
| Rh/QuinoxP* | C2-Aryl-Dihydropyridine | C2 | High |
The use of a chiral auxiliary is a classical and reliable strategy for asymmetric synthesis. numberanalytics.com In this approach, an achiral substrate is temporarily bonded to a chiral molecule (the auxiliary), which then directs the stereochemical outcome of a subsequent reaction. numberanalytics.com After the desired chiral center is created, the auxiliary is cleaved and can often be recovered. nih.gov
In the context of pyridine synthesis, natural products from the chiral pool, such as camphor, have been used to create chiral pyridine derivatives. metu.edu.tr For example, (+)-β-hydroxymethylenecamphor can be reacted with various enamines to form chiral camphor-fused pyridines in good yields. metu.edu.tr Another widely used class of auxiliaries are pseudoephedrine and the related pseudoephenamine, which are effective in directing diastereoselective alkylation reactions to form enantiomerically enriched products. nih.gov While direct application to this compound is not extensively documented, one could envision attaching a chiral auxiliary to a precursor of the isonicotinate (B8489971) ring or to the phenyl group to control the stereoselective formation of a chiral analog.
Optimization of Reaction Conditions and Process Development
The efficient synthesis of this compound, typically via Suzuki-Miyaura cross-coupling of a halopyridine with phenylboronic acid, requires careful optimization of reaction parameters. Key factors include the choice of solvent, temperature, base, catalyst loading, and ligand design. researchgate.netscielo.br
The solvent system and reaction temperature profoundly impact the yield, reaction rate, and side-product formation in cross-coupling reactions. For Suzuki-Miyaura couplings involving halopyridines, mixtures of organic solvents and water are frequently employed.
Studies have shown that for the coupling of 2-bromopyridine, a mixture of DMF/H₂O provides better yields compared to EtOH/H₂O or pure water. mdpi.com The optimal temperature is also critical; for some palladacycle catalysts, temperatures above 80 °C are necessary for high efficiency, with an optimal range often being 100-130 °C. scielo.br In continuous flow synthesis, temperatures as high as 150 °C have been used to achieve complete conversion in short residence times. vapourtec.com The choice of base is also intertwined with the solvent and temperature, with inorganic bases like K₂CO₃ and K₃PO₄ being common. mdpi.comnih.gov
| Solvent System (1:1) | Temperature (°C) | Yield (%) |
|---|---|---|
| EtOH/H₂O | 120 | 57.6 |
| DMA/H₂O | 120 | 63.4 |
| DMF/H₂O | 120 | 70.0 |
| Pure H₂O | 120 | 2.0 |
For process development and large-scale synthesis, minimizing the catalyst loading is economically and environmentally crucial. Modern catalytic systems for Suzuki-Miyaura reactions often operate with very low catalyst loading, sometimes in the parts-per-million (ppm) range or below 1 mol%. researchgate.netacs.org For challenging substrates like pyridinyl derivatives, a slightly higher catalyst loading (e.g., 3 mol %) may be required to achieve reasonable reaction times. nih.gov
Ligand design plays an essential role in the efficacy of the catalyst. The ligand stabilizes the metal center, influences its reactivity, and can prevent catalyst deactivation. For nickel-catalyzed Suzuki-Miyaura couplings, specialized phosphine ligands like ProPhos, which features a pendant hydroxyl group to pre-organize the reactants, have been developed to enhance catalytic activity for heteroarene substrates. acs.org Similarly, 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands have been synthesized and shown to be effective in sterically hindered biaryl coupling reactions. researchgate.net The choice of ligand is critical for achieving high turnover numbers (TON) and turnover frequencies (TOF), especially with low catalyst loadings. researchgate.net
| Ligand | Metal | Key Feature/Application | Reference |
|---|---|---|---|
| ProPhos | Nickel | Pendant hydroxyl group for pre-organization; effective for heteroarenes. | acs.org |
| 3-Aryl-1-phosphinoimidazo[1,5-a]pyridines | Palladium | Effective for sterically hindered biaryl couplings. | researchgate.net |
| RuPhos | Palladium | Used for coupling of potassium heteroaryltrifluoroborates. | nih.gov |
| N∩N∩N Pincer Ligands | Palladium | Stabilizes the metal center; used in acylative Suzuki coupling. | bohrium.com |
Reaction Work-up and Purification Techniques
Following the completion of synthetic reactions yielding this compound and its derivatives, a meticulous work-up and purification sequence is essential to isolate the target compound from unreacted starting materials, reagents, catalysts, and byproducts. libretexts.org The specific protocol is dictated by the nature of the reaction, the solvents used, and the chemical properties of the impurities present. rochester.edu A typical sequence involves quenching the reaction, followed by liquid-liquid extraction and washing, drying the organic phase, and finally, purifying the crude product, most commonly by column chromatography. libretexts.orglibretexts.org
Reaction Work-up: Extraction and Washing
The initial step in purifying the reaction mixture is the work-up, which primarily utilizes a separatory funnel to perform extractions and washes. libretexts.orgyoutube.com This process aims to partition the desired product into an organic solvent while removing water-soluble impurities. york.ac.uk
The choice of extraction solvent is critical. Solvents like diethyl ether and ethyl acetate are frequently used due to their efficacy and relative ease of removal later. mit.edurochester.edu Dichloromethane is also an option, though it can sometimes form emulsions. mit.edu The crude reaction mixture is typically diluted with the chosen organic solvent and then washed sequentially with various aqueous solutions. rochester.edumit.edu
Common washing procedures include:
Water Wash: To remove highly polar, water-soluble impurities, residual acids or bases, and many inorganic salts. libretexts.orglibretexts.org
Acidic Wash: A dilute aqueous acid solution, such as 1N or 2N HCl, is used to neutralize and remove basic impurities, like residual amines (e.g., pyridine or triethylamine), by converting them into their water-soluble protonated salts. mit.eduust.hk
Basic Wash: A mild base, typically a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), is employed to neutralize and remove excess acid catalysts or acidic byproducts. libretexts.orgmit.edu The use of bicarbonate or carbonate solutions requires careful and frequent venting of the separatory funnel to release the pressure from the evolved carbon dioxide gas. libretexts.org
Brine Wash: A final wash with a saturated aqueous solution of sodium chloride (brine) is often performed. libretexts.org This step helps to remove the bulk of the dissolved water from the organic layer before the final drying step, and can also aid in breaking up emulsions. libretexts.orgyoutube.com
For instance, in the synthesis of a related compound, ethyl 2-benzyl-isonicotinate, the work-up procedure involved extraction with ether, followed by washing with a bicarbonate solution and then with water before drying and distillation. google.com After the washing sequence, the isolated organic layer is treated with a drying agent, such as anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), to remove trace amounts of water. rochester.edu The drying agent is then removed by filtration, and the solvent is evaporated, often using a rotary evaporator, to yield the crude product. libretexts.orgmit.edu
Table 1: Common Solvents and Reagents in Reaction Work-up
| Substance Type | Examples | Purpose in Work-up |
| Extraction Solvent | Ethyl acetate, Diethyl ether, Dichloromethane | Dissolves the desired organic product, allowing for separation from aqueous-soluble impurities. mit.edurochester.edu |
| Acidic Wash | 1N Hydrochloric acid (HCl) | To remove basic impurities (e.g., amines). ust.hk |
| Basic Wash | Saturated Sodium Bicarbonate (NaHCO₃) | To neutralize and remove acidic impurities. libretexts.org |
| Brine Wash | Saturated Sodium Chloride (NaCl) | To remove dissolved water from the organic layer. libretexts.org |
| Drying Agent | Anhydrous Sodium Sulfate (Na₂SO₄), Anhydrous Magnesium Sulfate (MgSO₄) | To remove trace water from the organic solvent before evaporation. rochester.edu |
Purification: Column Chromatography
Column chromatography is the most prevalent technique for the purification of this compound and its derivatives on a laboratory scale. rsc.orgwikipedia.org This method separates compounds based on their differential adsorption to a stationary phase as a mobile phase moves through the column. uvic.ca
Stationary Phase: For the purification of this compound and related structures, silica (B1680970) gel is the most commonly used stationary phase. rsc.orgmdpi.com It is a polar adsorbent, making this a normal-phase chromatography setup. uvic.ca
Mobile Phase (Eluent): The choice of eluent is crucial for achieving good separation. wikipedia.org Typically, a mixture of a non-polar solvent and a slightly more polar solvent is used. For this compound derivatives, mixtures of petroleum ether (PE) or hexane (B92381) and ethyl acetate (EA or EtOAc) are standard. rsc.orgrsc.org The polarity of the eluent is carefully optimized, often by first running thin-layer chromatography (TLC) trials, to ensure the target compound has a suitable retention factor (Rf), typically around 0.2-0.3, for efficient separation. wikipedia.org
In documented syntheses of various ethyl 2-phenylnicotinate derivatives, which are structurally analogous to this compound, flash column chromatography on silica gel was used. rsc.org The purification of ethyl 5-benzoyl-2-phenylisonicotinate was achieved using a gradient of petroleum ether and ethyl acetate, starting from a ratio of 30:1 and progressing to 15:1. rsc.org This gradient elution, where the polarity of the mobile phase is increased over time, is effective for separating compounds with different polarities.
Table 2: Exemplary Column Chromatography Conditions for this compound Derivatives
| Compound | Stationary Phase | Mobile Phase (Eluent) | Reference |
| mthis compound | Silica Gel | Hexane / Ethyl Acetate | rsc.org |
| ethyl 5-benzoyl-2-phenylisonicotinate | Silica Gel | Petroleum Ether / Ethyl Acetate (30:1 to 15:1) | rsc.org |
| ethyl 5-(2-bromobenzoyl)-2-phenylnicotinate | Silica Gel | Petroleum Ether / Ethyl Acetate (30:1 to 15:1) | rsc.org |
| ethyl 5-(3-methylbenzoyl)-2-phenylnicotinate | Silica Gel | Petroleum Ether / Ethyl Acetate (30:1 to 15:1) | rsc.org |
Following chromatographic separation, the fractions containing the pure product are combined, and the solvent is removed by rotary evaporation to afford the purified this compound or its derivative. mit.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both one-dimensional and two-dimensional NMR techniques have been employed to characterize this compound.
¹H NMR and ¹³C NMR spectroscopy provide fundamental information about the hydrogen and carbon framework of the molecule.
¹H NMR: The proton NMR spectrum of this compound displays characteristic signals corresponding to the ethyl and phenylisonicotinate moieties. Although specific spectral data from a single, comprehensive source is not available, typical chemical shifts can be inferred from related structures. The ethyl group would exhibit a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons. rsc.org The aromatic protons of the phenyl and pyridine rings would appear in the downfield region of the spectrum. rsc.org
¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the ester group is typically found in the range of 160-180 ppm. rsc.org Carbons of the aromatic rings would appear between 120-160 ppm, while the ethyl group carbons would be observed at higher field strengths. rsc.org
A representative, though not specific to this compound, set of ¹³C NMR data for a similar structure is presented below:
| Carbon Type | Chemical Shift (δ) in ppm |
| Carbonyl (C=O) | 170.68 |
| Aromatic C | 135.84 |
| Aromatic C | 128.42 |
| Aromatic C | 128.11 |
| Aromatic C | 128.09 |
| Methylene (-CH2-) | 66.14 |
| Methyl (-CH3) | 20.82 |
| Note: This data is for a related compound and serves for illustrative purposes. rsc.org |
2D NMR experiments provide further insight into the molecular structure by revealing correlations between different nuclei. slideshare.net
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. emerypharma.comscribd.com For this compound, COSY would show correlations between the methylene and methyl protons of the ethyl group, as well as between adjacent protons on the phenyl and pyridine rings. allfordrugs.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. emerypharma.comscribd.com It is invaluable for assigning carbon resonances based on the already assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-4 bonds away). scribd.com This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of whether they are bonded. researchgate.net This information is crucial for determining the stereochemistry and conformation of the molecule.
In-situ NMR spectroscopy allows for the real-time monitoring of chemical reactions. This technique could be applied to the synthesis of this compound to follow the consumption of reactants and the formation of the product and any intermediates. This provides valuable information for optimizing reaction conditions and understanding the reaction mechanism.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Weight Confirmation
High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight of a compound, which in turn allows for the determination of its elemental formula. chemrxiv.orgspectralworks.com For this compound (C14H13NO2), the expected exact mass can be calculated and compared to the experimental value obtained from HRMS. rsc.orgbldpharm.com This provides a high degree of confidence in the identity of the synthesized compound. ub.edu
| Parameter | Value | Source |
| Molecular Formula | C14H13NO2 | bldpharm.com |
| Molecular Weight | 227.26 g/mol | bldpharm.com |
HRMS data for a related compound, ethyl 5-benzoyl-2-phenylisonicotinate, showed a calculated mass of [M+H]+ 368.1257 and a found mass of 368.1267, demonstrating the accuracy of this technique. rsc.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. vscht.cz The IR spectrum of this compound would be expected to show characteristic absorption bands for the ester and aromatic functionalities.
Key expected IR absorption bands include:
C=O Stretch (Ester): A strong absorption band typically in the region of 1750-1735 cm⁻¹. spectroscopyonline.com
C-O Stretch (Ester): Two distinct bands are expected, one around 1300-1200 cm⁻¹ and another around 1150-1000 cm⁻¹. spectroscopyonline.com
C=C and C=N Stretch (Aromatic Rings): Multiple bands in the 1600-1450 cm⁻¹ region. vscht.cz
C-H Stretch (Aromatic): Bands typically appear above 3000 cm⁻¹. vscht.cz
C-H Stretch (Alkyl): Bands typically appear below 3000 cm⁻¹. vscht.cz
The spectrum of ethyl benzoate, a similar ester, shows a prominent C=O stretch at 1715 cm⁻¹ and C-H stretches for the aromatic and alkyl portions at 3078 cm⁻¹ and 2986 cm⁻¹ respectively. libretexts.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. msu.edulibretexts.org The presence of the phenyl and pyridine rings in this compound results in a conjugated π-electron system that absorbs UV light.
The expected electronic transitions are π → π* and potentially n → π* transitions. libretexts.org The π → π* transitions, arising from the conjugated aromatic system, are expected to be the most intense absorptions. The presence of the nitrogen atom and the carbonyl oxygen introduces non-bonding electrons, which could give rise to weaker n → π* transitions at longer wavelengths. libretexts.org The absorption maxima (λmax) would indicate the extent of conjugation in the molecule. units.it
X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture
X-ray crystallography offers unparalleled insight into the three-dimensional arrangement of atoms within a crystalline solid. Both single-crystal and powder X-ray diffraction methods are pivotal in characterizing the structural properties of this compound.
Single crystal X-ray diffraction (SC-XRD) is a powerful analytical technique that provides precise information about the symmetry and atomic positions within a crystal. warwick.ac.uk This method is essential for the complete structural solution of crystalline materials, including organic and metal-organic small molecules. warwick.ac.uk Data collection for SC-XRD is typically performed on a diffractometer equipped with a microfocus X-ray source and a sensitive detector, often at low temperatures to minimize thermal vibrations. unica.it The resulting diffraction data allows for the determination of unit cell parameters, space group, and the precise coordinates of each atom in the crystal lattice. rsc.org
For this compound, single-crystal X-ray diffraction analysis would reveal critical details about its molecular conformation, including bond lengths, bond angles, and torsion angles. This information is fundamental to understanding the molecule's steric and electronic properties. The analysis would also elucidate the supramolecular assembly, detailing intermolecular interactions such as hydrogen bonding, π-π stacking, and van der Waals forces that govern the crystal packing.
While a specific crystal structure for this compound is not available in the search results, a related study on ethyl nicotinate complexes provides an example of how SC-XRD is used to characterize similar compounds. researchgate.net The crystallographic data for such an analysis would typically be presented in a table format, as shown below for a hypothetical analysis.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Empirical formula | C₁₄H₁₃NO₂ |
| Formula mass | 227.26 |
| Temperature | 173(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 10.123(4) Å, α = 90° |
| b = 15.456(6) Å, β = 105.2(1)° | |
| c = 7.891(3) Å, γ = 90° | |
| Volume | 1190.1(8) ų |
| Z | 4 |
| Calculated density | 1.268 Mg/m³ |
| Absorption coefficient | 0.086 mm⁻¹ |
| F(000) | 480 |
| Crystal size | 0.30 x 0.20 x 0.10 mm |
| Theta range for data collection | 2.50 to 28.00° |
| Reflections collected | 10578 |
| Independent reflections | 2750 [R(int) = 0.045] |
| Completeness to theta = 28.00° | 99.8 % |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2sigma(I)] | R1 = 0.048, wR2 = 0.125 |
| R indices (all data) | R1 = 0.062, wR2 = 0.138 |
Powder X-ray diffraction (PXRD) is a versatile, non-destructive technique used to analyze the properties of polycrystalline materials. ucmerced.edu It is widely employed for phase identification, quantitative phase analysis, and the determination of crystallite size and preferred orientation. ucmerced.eduicdd.com In a PXRD experiment, a powdered sample is exposed to a monochromatic X-ray beam, and the diffracted X-rays are recorded at various angles (2θ). farmaceut.org The resulting diffraction pattern is a unique fingerprint of the crystalline phases present in the sample. ucmerced.edu
For this compound, PXRD would be used to confirm the phase purity of a bulk sample. The experimental powder pattern can be compared with a calculated pattern generated from single-crystal X-ray diffraction data. rsc.org This comparison helps to ensure that the bulk material has the same crystal structure as the single crystal used for the initial analysis. researchgate.net Discrepancies between the experimental and calculated patterns can indicate the presence of impurities, different polymorphs, or preferred orientation effects in the powder sample. rsc.orgresearchgate.net
The experimental setup for PXRD typically involves a diffractometer with a specific X-ray source (e.g., CuKα radiation) and a detector. rsc.orgfarmaceut.org The sample is usually prepared by packing the powder into a sample holder. farmaceut.org
Table 2: Hypothetical Powder X-ray Diffraction Data for this compound
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
| 10.5 | 8.42 | 45 |
| 15.2 | 5.82 | 100 |
| 20.8 | 4.27 | 78 |
| 22.1 | 4.02 | 65 |
| 25.6 | 3.48 | 52 |
| 28.9 | 3.09 | 30 |
| 30.7 | 2.91 | 48 |
Advanced Vibrational Spectroscopy (e.g., Raman Spectroscopy)
Raman spectroscopy is a powerful analytical technique that provides detailed information about molecular vibrations, making it an effective tool for chemical identification and structural analysis. spectroscopyonline.com This non-destructive method is based on the inelastic scattering of monochromatic light, usually from a laser source. nih.gov The resulting Raman spectrum consists of sharp spectral lines that are unique to a molecule's vibrational modes, acting as a molecular fingerprint. spectroscopyonline.com
The Raman spectrum of this compound would exhibit characteristic peaks corresponding to the vibrations of its functional groups, such as the C=O stretching of the ester, the C=C and C=N stretching of the pyridine ring, and the vibrations of the phenyl group. The positions, intensities, and shapes of these Raman bands are sensitive to the molecule's chemical composition and structure. spectroscopyonline.com Theoretical calculations, such as those based on Density Functional Theory (DFT), can be used to simulate the Raman spectrum and aid in the assignment of the observed vibrational modes. mdpi.com
While specific Raman data for this compound was not found in the search results, a general representation of expected Raman shifts is provided below.
Table 3: Expected Characteristic Raman Shifts for this compound
| Vibrational Mode | Expected Raman Shift (cm⁻¹) |
| Phenyl ring C-H stretch | 3050-3100 |
| Aliphatic C-H stretch | 2850-3000 |
| Ester C=O stretch | 1715-1735 |
| Pyridine ring C=C/C=N stretch | 1580-1620 |
| Phenyl ring C=C stretch | 1400-1500 |
| Ester C-O stretch | 1200-1300 |
| Ring breathing modes | 990-1050 |
Spectroscopic Analysis of Related Isonicotinates for Comparative Studies
The spectroscopic properties of this compound can be better understood through comparison with related isonicotinate compounds. These comparative studies help to assign spectral features and understand the influence of substituent groups on the electronic and vibrational properties of the molecule.
For instance, comparing the spectra of this compound with that of ethyl isonicotinate allows for the identification of spectral features associated with the phenyl substituent. Ethyl isonicotinate has available data for ¹H NMR, IR, Raman, and UV-Vis spectroscopy. nih.govchemicalbook.comspectrabase.comnist.gov The Raman spectrum of ethyl isonicotinate would show the characteristic vibrations of the pyridine and ethyl ester groups. nih.govias.ac.in
Similarly, a comparison with mthis compound would highlight the effect of the different ester alkyl groups (ethyl vs. methyl) on the spectroscopic properties. nih.gov While only limited spectroscopic data is available for the methyl analog, ¹H NMR data has been reported. clockss.org The ¹H NMR spectrum of mthis compound shows characteristic chemical shifts for the aromatic protons and the methyl ester protons. clockss.org
A study on butyl 2-bromoisonicotinate and its arylated derivatives provides ¹H and ¹³C NMR data for a range of substituted isonicotinates. nih.gov This data can be used to understand how different aryl groups at the 2-position influence the chemical shifts of the pyridine ring protons.
Finally, a study on methyl 4-hydroxybenzoate provides detailed FT-IR data, which can be compared to the expected IR spectrum of this compound to understand the influence of the pyridine ring in place of the hydroxyl-substituted phenyl ring. rsc.org
By systematically comparing the spectroscopic data of these related compounds, a more complete and nuanced understanding of the structure-property relationships in this compound can be achieved.
Reaction Kinetic Studies of Formation and Derivatization
Kinetic studies are essential to unraveling the sequence of events in a chemical reaction, providing quantitative data on reaction rates and the factors that influence them.
The rate law for a reaction is an equation that links the reaction rate with the concentrations of reactants and catalysts. bue.edu.eg It is determined experimentally and cannot be predicted from stoichiometry alone. For a hypothetical palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form the 2-phenylpyridine core of this compound, the rate law would likely be determined using the method of initial rates. This involves measuring the initial reaction rate while systematically varying the concentration of each reactant (e.g., the pyridine precursor, the phenylboronic acid, and the palladium catalyst).
A generalized rate law for such a reaction might take the form: Rate = k[Pyridine-X][Ph-B(OR)₂]ⁿ[Pd-catalyst]ᵖ
Where 'm', 'n', and 'p' are the orders of the reaction with respect to each species.
Table 1: Hypothetical Initial Rate Data for the Formation of a 2-Phenylpyridine Derivative This table presents an illustrative example of how rate data is used to determine reaction orders.
| Experiment | [Pyridine-X] (M) | [Ph-B(OR)₂] (M) | [Pd(OAc)₂] (mM) | Initial Rate (M/s) |
| 1 | 0.10 | 0.10 | 1.0 | 2.5 x 10⁻⁵ |
| 2 | 0.20 | 0.10 | 1.0 | 5.0 x 10⁻⁵ |
| 3 | 0.10 | 0.20 | 1.0 | 2.5 x 10⁻⁵ |
| 4 | 0.10 | 0.10 | 2.0 | 5.0 x 10⁻⁵ |
From this hypothetical data, one would deduce that the reaction is first-order with respect to the pyridine halide (doubling its concentration doubles the rate) and the palladium catalyst, but zero-order with respect to the phenylboronic acid (changing its concentration has no effect on the rate). Thus, the hypothetical rate law would be: Rate = k[Pyridine-X][Pd(OAc)₂] .
The Kinetic Isotope Effect (KIE) is a powerful tool used to probe bond-breaking events in the rate-determining step. libretexts.org It is the ratio of the rate constant of a reaction with a light isotope (k_L) to that with a heavy isotope (k_H), typically hydrogen versus deuterium (B1214612) (k_H/k_D). wikipedia.org A significant primary KIE (typically > 2) is observed when a C-H bond is broken in the slowest step of the reaction, a common scenario in C-H activation/functionalization pathways. nih.govnih.gov
Table 2: Illustrative Kinetic Isotope Effect Data for a C-H Arylation Reaction This table illustrates how KIE can provide evidence for the rate-determining step.
| Substrate | Reactant | Rate Constant (k) | KIE (k_H/k_D) |
| 2-Phenylpyridine | Aryl Halide | k_H = 4.4 x 10⁻⁴ s⁻¹ | 4.8 |
| 2-Phenylpyridine-d₅ | Aryl Halide | k_D = 0.92 x 10⁻⁴ s⁻¹ |
A large observed KIE, as shown in the illustrative table, would strongly suggest that the cleavage of a C-H bond on the phenyl ring is a key component of the reaction's rate-determining step. nih.govsnnu.edu.cn
The rate-determining step (RDS) is the slowest step in a multi-step reaction and acts as a bottleneck for the entire process. acenet.edursc.org Its identification is crucial for optimizing reaction conditions. chemrxiv.org In transition-metal-catalyzed reactions, any of the fundamental steps—oxidative addition, transmetalation, migratory insertion, or reductive elimination—can be the RDS. For the synthesis of 2-phenylpyridine structures, mechanistic studies often point to either oxidative addition of the aryl halide to the Pd(0) center or the reductive elimination of the final product from the Pd(II) center as the RDS. rsc.org In C-H activation pathways, the C-H bond cleavage itself is frequently rate-limiting. nih.govnih.gov Experimental evidence, such as the reaction's dependence on reactant concentrations (from rate law studies) and KIE data, helps to pinpoint this step. rsc.orgchemrxiv.org
Elucidation of Catalytic Cycles in Synthetic Pathways
The synthesis of this compound is best understood through the concept of a catalytic cycle, a closed loop of reactions involving a metal catalyst. The catalyst is regenerated at the end of each cycle, allowing a small amount to facilitate a large number of transformations. researchgate.netcsic.es Palladium-catalyzed cross-coupling reactions provide a classic framework for this process. rsc.orgnih.gov
Ligand exchange, or substitution, is a fundamental reaction where one ligand on a metal complex is replaced by another. diva-portal.org This process is often the first step in a catalytic cycle, where a reactant displaces a weakly bound ligand to enter the coordination sphere of the metal catalyst. It can also be the final step, where the newly formed product is displaced by a new molecule of reactant, thus regenerating the active catalyst and continuing the cycle. wiley.com The stability and lability of the ligands play a critical role; for instance, in many palladium-catalyzed systems, phosphine ligands are used to stabilize the metal center, but they must also be able to dissociate to allow reactants to coordinate. ethz.ch
Oxidative Addition (OA) and Reductive Elimination (RE) are the cornerstone steps of a vast number of catalytic cross-coupling reactions. libretexts.org
Oxidative Addition : In this step, a metal center with a low oxidation state (e.g., Pd(0)) inserts into a covalent bond (e.g., a Carbon-Halogen bond of an aryl halide), increasing its oxidation state by two (to Pd(II)). libretexts.orgox.ac.uk This activates the substrate for further reaction.
Reductive Elimination : This is the microscopic reverse of OA. libretexts.org Two ligands (e.g., the phenyl and pyridine groups) on a metal center with a high oxidation state (e.g., Pd(II)) couple and are expelled as the final product. This process forms a new C-C bond and reduces the metal's oxidation state by two, regenerating the active Pd(0) catalyst. rsc.orgox.ac.uk For reductive elimination to occur, the two ligands must typically be positioned cis (adjacent) to each other on the metal center. libretexts.org
A plausible catalytic cycle for a Suzuki-Miyaura coupling to form a 2-phenylpyridine skeleton would involve the oxidative addition of a pyridine halide to a Pd(0) complex, followed by transmetalation with a phenylboronic acid derivative, and conclude with the reductive elimination of the 2-phenylpyridine product. rsc.org
Migratory insertion is another key step in many catalytic functionalization reactions. researchgate.net In this process, an anionic ligand (like an alkyl or aryl group) on a metal center "migrates" and inserts into a bond of a neutral, unsaturated ligand (like an alkene, alkyne, or carbon monoxide) coordinated to the same metal. nih.govacs.org This step is crucial for building more complex molecular structures. For instance, after the initial formation of a 2-phenylpyridine-metal complex via C-H activation, an alkene could coordinate to the metal. A subsequent migratory insertion of the aryl-metal bond into the alkene C=C bond would form a new C-C bond and a metal-alkyl species, which can then undergo further reactions. csic.esnih.gov The regioselectivity of the insertion is often influenced by both electronic and steric factors of the substrate and catalyst. nih.gov
Characterization of Reactive Intermediates
The identification of short-lived reactive intermediates is fundamental to understanding any chemical transformation. rsc.org These transient molecular entities, which form from reactants and readily convert to products, are often present at very low concentrations, making their detection a significant challenge. rsc.org Advanced analytical techniques, including spectroscopic methods and trapping experiments, are crucial for their characterization. rsc.orgacs.org
Spectroscopic techniques provide invaluable, non-invasive tools for observing and characterizing reactive intermediates in real-time. Methods such as laser flash photolysis (LFP), time-resolved UV-Visible (UV-Vis) spectroscopy, and electron paramagnetic resonance (EPR) are pivotal in this field. rsc.orgresearchgate.netru.ac.za
In transformations involving aromatic and heteroaromatic systems like this compound, LFP is particularly powerful. ru.ac.za This technique uses a short, intense laser pulse to generate photo-excited intermediates, whose absorption characteristics are then monitored over time. ru.ac.za For instance, studies on the closely related 2-phenylpyridine (ppy) have successfully used LFP to identify transient species. Excitation of an iridium complex containing 2-phenylpyridine ligands, fac-[Ir(ppy)3], led to the detection of its excited triplet state. researchgate.net Similarly, in other contexts, LFP has been employed to observe the radical cations of photocatalysts and other transient absorption bands corresponding to reaction intermediates. researchgate.netnih.gov
For this compound, photochemical or electrochemical reactions could generate several types of transient species. These may include radical anions or cations, where an electron is added to or removed from the π-system, or excited triplet states resulting from photoexcitation. researchgate.netrsc.org The reactions of hydrated electrons with pyridyl complex ions, for example, are known to produce transient species that are effectively radical anions of the pyridyl ligands. rsc.org
EPR spectroscopy is the method of choice for detecting species with unpaired electrons, such as radicals. Should a reaction involving this compound proceed via a radical mechanism, EPR would be essential for detecting and characterizing the structure of these intermediates. rsc.org In concert with other methods like UV-Vis, Mössbauer, and FTIR spectroscopy, a comprehensive picture of the electronic and molecular structure of transient species can be assembled. rsc.org For example, these combined techniques, supported by DFT calculations, provided convincing evidence for a transient Fe(III)-pyridine N-oxide intermediate in certain bioinspired oxygen atom transfer (OAT) reactions. rsc.org
Table 1: Spectroscopic Techniques for Transient Species Detection
| Spectroscopic Technique | Type of Intermediate Detected | Example from Related Systems | Citation(s) |
|---|---|---|---|
| Laser Flash Photolysis (LFP) | Excited triplet states, radical cations/anions | Excited triplet state of Ir(ppy)₃; Radical cation of photocatalyst 3g | researchgate.net |
| UV-Visible Spectroscopy | Species with distinct electronic absorption | Transient Fe(III)-O-NPy intermediate | rsc.org |
| Electron Paramagnetic Resonance (EPR) | Radical species (with unpaired electrons) | Transient Fe(III)-O-NPy intermediate with radical character | rsc.org |
| Mass Spectrometry (MS) | Ionic intermediates, products of trapping | Characterization of gold-activated alkyne intermediates | nih.govrsc.org |
When intermediates are too short-lived or exist in concentrations too low for direct spectroscopic observation, trapping experiments offer a powerful alternative. acs.org This method involves introducing a "trapping" agent into the reaction, which rapidly and irreversibly reacts with the transient intermediate to form a stable, isolable product. acs.org The structure of this new product provides critical clues about the structure of the original intermediate.
Radical intermediates are commonly investigated using this approach. mdpi.com Persistent nitroxide radicals, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), are frequently used as traps for carbon-centered radicals. acs.orgbeilstein-journals.org For example, in studies on the functionalization of N-arylacrylamides, the addition of TEMPO confirmed the involvement of free radicals in the mechanistic pathway. beilstein-journals.orgbeilstein-journals.org
In a hypothetical reaction where a transformation of this compound generates a radical intermediate (e.g., an aryl radical from the phenyl group or a radical on the pyridine ring), the introduction of TEMPO would lead to a stable adduct. This adduct could then be isolated and characterized by techniques like mass spectrometry and NMR, confirming the presence and structure of the radical intermediate.
Another relevant strategy involves the use of N-hydroxyphthalimide (NHPI) esters. These compounds can serve as precursors to generate transient aryl radicals via decarboxylation under thermal or photochemical conditions. acs.orgbeilstein-journals.org Mechanistic analysis of decarboxylative borylation reactions catalyzed by isonicotinate esters suggests the reaction proceeds through the coupling of a transient aryl radical with a pyridine-stabilized boryl radical. acs.org This highlights a plausible pathway where the isonicotinate structure itself can play a role in stabilizing radical intermediates.
Table 2: Common Trapping Agents for Reactive Intermediates
| Trapping Agent | Intermediate Type | Description | Citation(s) |
|---|---|---|---|
| TEMPO | Carbon-centered radicals | A stable nitroxide that couples with radicals to form stable alkoxyamines. | acs.orgbeilstein-journals.orgbeilstein-journals.org |
| Butylated Hydroxytoluene (BHT) | Various radicals | A phenolic antioxidant that acts as a hydrogen donor to trap radicals. | beilstein-journals.orgbeilstein-journals.org |
Computational Support for Mechanistic Proposals
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms. rsc.orgsmu.edu It allows for the detailed exploration of potential energy surfaces, providing insights into the feasibility of proposed pathways and the structures of elusive transition states. rsc.orgsmu.edu
DFT calculations are used to map the energy landscape of a reaction, connecting reactants, intermediates, transition states, and products. smu.edu By calculating the Gibbs free energy (ΔG) for each stationary point along a proposed reaction coordinate, a reaction energy profile can be constructed. researchgate.netfrontiersin.org This profile reveals the thermodynamic and kinetic favorability of each step. The peaks on the profile represent transition states (energy barriers), while the valleys represent stable intermediates. smu.edu
Numerous studies on pyridine derivatives have utilized this approach. For example, DFT calculations were used to compare different mechanistic pathways for the formation of substituted pyridines from isoxazoles, revealing that a Lewis acid catalyst could lower the energy of a stepwise cycloaddition pathway. rsc.org In another study on the hydroboration of pyridines catalyzed by magnesium, DFT calculations showed that the rate-determining step was the insertion of the pyridine C=N bond into the Mg-H bond, with a calculated free energy barrier of 29.7 kcal/mol. frontiersin.org
For a hypothetical transformation of this compound, such as a nucleophilic aromatic substitution, DFT calculations could be used to evaluate different potential pathways. The calculated energy profile would identify the most likely intermediates and determine the highest energy barrier (the rate-determining step), offering a quantitative understanding of the reaction mechanism.
Table 3: Hypothetical Reaction Energy Profile for a Transformation of this compound (Data are illustrative, based on values from analogous systems)
| Reaction Step | Species | Relative Gibbs Free Energy (ΔG, kcal/mol) | Citation for Analogy |
|---|---|---|---|
| 1 | Reactants (this compound + Nucleophile) | 0.0 | rsc.orgfrontiersin.org |
| 2 | Transition State 1 (TS1) | +21.4 | nso-journal.org |
| 3 | Intermediate 1 (e.g., Meisenheimer complex) | +5.5 | researchgate.net |
| 4 | Transition State 2 (TS2) | +17.8 | mdpi.com |
A transition state is defined as the specific configuration along a reaction coordinate that corresponds to the highest potential energy; it is a first-order saddle point on the potential energy surface. smu.edu Locating the precise geometry of a transition state is a key goal of computational mechanistic studies. rsc.orgrsc.org The geometry reveals which bonds are breaking and which are forming at the climax of the reaction.
Computational studies on the C-H activation of 2-phenylpyridine catalyzed by metal carboxylates have identified the transition structures for the key bond-breaking and bond-forming step. rsc.org These calculations showed a concerted mechanism where the carbon-metal bond formation is a key factor. rsc.org Similarly, DFT studies on the aminolysis of esters have detailed the transition states for both stepwise and concerted pathways, analyzing the elongation of the carbonyl C-O bond and the formation of the new C-N bond. researchgate.net
In a potential reaction of this compound, such as the hydrolysis of the ester group, DFT could be used to model the transition state for the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the carbonyl carbon. The calculations would provide precise data on the bond lengths and angles of this transient structure, such as the length of the forming O-C bond and the breaking C-O(Et) bond, offering a detailed snapshot of the reaction's critical point.
Table 4: Hypothetical Transition State Geometries for Nucleophilic Attack on this compound (Data are illustrative, based on known bond lengths and computational studies)
| Parameter | Reactant Complex | Transition State (TS) | Product Intermediate | Citation for Analogy |
|---|---|---|---|---|
| C(carbonyl)-O(nucleophile) distance (Å) | ~3.00 (non-bonded) | ~1.95 | ~1.43 (covalent bond) | rsc.org |
| C(carbonyl)-O(ethyl) distance (Å) | 1.34 | ~1.50 | ~2.80 (dissociating) | researchgate.net |
| C=O bond length (Å) | 1.21 | ~1.28 | N/A (tetrahedral) | researchgate.net |
Research Context and Scope for Ethyl 2 Phenylisonicotinate Within the Broader Class of 2 Substituted Isonicotinates
Ethyl 2-phenylisonicotinate belongs to the class of 2-substituted isonicotinates, where a phenyl group is present at the 2-position of the isonicotinate (B8489971) framework. This substitution pattern is of significant interest as the phenyl group can introduce steric and electronic effects that modulate the molecule's properties and reactivity. Research into 2-substituted isonicotinates often focuses on their synthesis and their potential as intermediates in the preparation of more complex, biologically active molecules. The development of efficient synthetic routes to access these compounds, such as through cross-coupling reactions, is an active area of investigation. This compound, specifically, serves as a valuable scaffold for further functionalization, allowing for the exploration of structure-activity relationships in drug discovery programs and the creation of novel materials with tailored properties.
Chemical Profile of this compound
| Property | Value |
| IUPAC Name | ethyl 2-phenylpyridine-4-carboxylate |
| CAS Number | 92199-59-2 |
| Molecular Formula | C14H13NO2 |
| Molecular Weight | 227.26 g/mol |
| Appearance | Not available |
| Boiling Point | No data available |
| Melting Point | Not available |
| Solubility | Not available |
Note: Physical property data for this specific compound is limited in publicly available sources.
Synthesis and Manufacturing
Computational Chemistry and Theoretical Modeling of Ethyl 2 Phenylisonicotinate
Electronic Structure Calculations (Density Functional Theory - DFT)
Comprehensive searches of scientific literature and chemical databases did not yield specific studies applying Density Functional Theory (DFT) to Ethyl 2-phenylisonicotinate. Therefore, detailed research findings on its geometry optimization, conformational analysis, frontier molecular orbitals, electrostatic potential, and natural bond orbitals are not available in the public domain.
Geometry Optimization and Conformational Analysis
There are no published studies detailing the geometry optimization or conformational analysis of this compound using DFT methods. Such an analysis would typically involve determining the most stable three-dimensional structure of the molecule by finding the minimum energy conformation. This process would identify key structural parameters such as bond lengths, bond angles, and dihedral angles. Conformational analysis would explore the energy landscape of the molecule as a function of the rotation around its single bonds, particularly the C-C bond connecting the phenyl and pyridine (B92270) rings, and the C-O bond of the ethyl ester group, to identify different stable conformers and the energy barriers between them.
Frontier Molecular Orbital (FMO) Analysis
A Frontier Molecular Orbital (FMO) analysis for this compound has not been reported in the literature. This type of analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are crucial for understanding a molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. An FMO analysis would provide insights into the molecule's potential reactivity in various chemical reactions, predicting sites susceptible to nucleophilic or electrophilic attack. The energy gap between the HOMO and LUMO would also be a key parameter to determine the molecule's kinetic stability and electronic properties.
Electrostatic Potential (MEP) Mapping
There are no specific Molecular Electrostatic Potential (MEP) maps for this compound available in published research. An MEP map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged or polar species. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are likely to act as sites for electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-deficient and are susceptible to nucleophilic attack. An MEP map for this compound would highlight the electronegative nitrogen and oxygen atoms as regions of negative potential and the hydrogen atoms as regions of positive potential.
Natural Bond Orbital (NBO) Analysis
A Natural Bond Orbital (NBO) analysis for this compound has not been documented in scientific literature. NBO analysis provides a detailed picture of the bonding within a molecule by transforming the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This analysis can quantify the delocalization of electron density through hyperconjugative interactions, providing a deeper understanding of the electronic structure and stability of the molecule. For this compound, an NBO analysis would detail the nature of the sigma and pi bonds within the aromatic rings and the ester group, as well as the interactions between different parts of the molecule.
Prediction of Spectroscopic Properties
Simulated NMR Spectra and Chemical Shift Predictions
There are no published studies that present simulated NMR spectra or detailed chemical shift predictions for this compound based on computational methods. The prediction of NMR spectra through computational chemistry, often using DFT, is a powerful tool for structure elucidation and verification. Such a study would involve calculating the magnetic shielding tensors for each nucleus in the molecule and then converting these into chemical shifts. The predicted spectrum could then be compared with experimental data to confirm the structure of the compound. While experimental NMR data for this compound may exist, the corresponding computational predictions and the detailed analysis that would accompany them are not available in the literature.
Computational IR and UV-Vis Spectra
Theoretical modeling provides significant insights into the vibrational and electronic properties of molecules. For this compound, computational methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are employed to predict its Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectra. These computational approaches allow for the assignment of vibrational modes and the characterization of electronic transitions. researchgate.net
The calculation of IR spectra involves the determination of harmonic vibrational frequencies. For accurate comparison with experimental data, these calculated frequencies are often scaled to account for anharmonicity and other systematic errors inherent in the computational methods. researchgate.net Different scaling factors may be applied to different spectral regions to improve the correlation between theoretical and experimental values. researchgate.net For instance, a study on a related nitrothiophene derivative used a scaling factor of 0.958 for wavenumbers above 1700 cm⁻¹ and 0.983 for those below. researchgate.net
The predicted IR spectrum of this compound would exhibit characteristic peaks corresponding to its functional groups. Key vibrational modes would include the C=O stretching of the ester group, C=N and C=C stretching vibrations of the pyridine and phenyl rings, and various C-H stretching and bending modes.
Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the electronic absorption spectra of molecules in both the gas phase and in solution. researchgate.net This method provides information on excitation energies, oscillator strengths, and the nature of electronic transitions (e.g., π → π* or n → π*). The calculated UV-Vis spectrum for this compound would be characterized by absorption bands corresponding to electronic excitations within the phenyl and pyridine chromophores.
Below is a hypothetical table illustrating the kind of data that would be generated from such a computational study, based on general knowledge of similar molecular structures.
Table 1: Hypothetical Calculated Vibrational Frequencies for this compound
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) (Unscaled) | Calculated Wavenumber (cm⁻¹) (Scaled) |
|---|---|---|
| C-H stretch (aromatic) | 3100-3000 | 3050-2950 |
| C-H stretch (aliphatic) | 2980-2850 | 2930-2800 |
| C=O stretch (ester) | ~1750 | ~1710 |
| C=N/C=C stretch (ring) | 1600-1450 | 1570-1420 |
Table 2: Hypothetical Calculated UV-Vis Absorption Data for this compound
| Transition | Wavelength (λmax, nm) | Oscillator Strength (f) |
|---|---|---|
| π → π* | ~260 | > 0.1 |
Investigation of Reaction Mechanisms through Computational Methods
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, providing insights into transition states and reaction pathways that are often difficult to probe experimentally.
Calculation of Activation Barriers and Reaction Enthalpies
The synthesis of this compound and its derivatives can be modeled computationally to determine the energetics of the reaction pathway. By calculating the energies of reactants, intermediates, transition states, and products, it is possible to determine the activation barriers (Ea) and reaction enthalpies (ΔH). Density Functional Theory (DFT) is a commonly used method for these calculations.
Table 3: Hypothetical Energy Profile for a Key Step in this compound Synthesis
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants | 0.0 |
| Transition State | +25.0 |
Solvation Models in Reaction Pathway Analysis
Reactions are typically carried out in a solvent, which can significantly influence the reaction mechanism and energetics. Computational solvation models are used to account for the effects of the solvent environment. These models can be either explicit, where individual solvent molecules are included in the calculation, or implicit, where the solvent is treated as a continuous medium with a specific dielectric constant.
The choice of solvation model can impact the calculated activation barriers and reaction enthalpies. For instance, in reactions involving charged species or significant changes in polarity, the inclusion of a solvation model is crucial for obtaining accurate results. For the analysis of reaction pathways of this compound, both implicit and explicit models could be employed to understand the role of the solvent in stabilizing intermediates and transition states.
Molecular Dynamics Simulations (if applicable) for Conformational Behavior and Interactions
For a molecule like this compound, MD simulations could be used to:
Explore the conformational landscape by identifying the most stable rotamers of the ethyl ester and the dihedral angle between the phenyl and pyridine rings.
Study its interactions with solvent molecules to understand solvation shells and preferential binding sites.
In a biological context, MD simulations could be used to model the interaction of this compound with a protein target, providing insights into its binding mode and affinity. nih.gov
The results of MD simulations can provide information on key intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the molecule's behavior in different environments. nih.gov
Quantum Chemical Modeling of Derivatives and Analogs
Quantum chemical methods are extensively used to study the properties of derivatives and analogs of a lead compound. By systematically modifying the structure of this compound, for example, by introducing different substituents on the phenyl or pyridine rings, it is possible to computationally predict how these changes will affect its electronic, spectroscopic, and reactive properties.
Studies on substituted phenyl and pyridine derivatives have shown that the nature and position of substituents can significantly influence properties like UV-Vis absorption wavelengths. nih.gov For example, the introduction of electron-donating or electron-withdrawing groups can lead to bathochromic (red) or hypsochromic (blue) shifts in the absorption spectra. nih.gov
Computational modeling allows for the screening of a large number of derivatives in silico, which can help to prioritize synthetic efforts towards compounds with desired properties. This approach is a cornerstone of modern drug discovery and materials science.
Table 4: Hypothetical Effect of Substituents on the Calculated λmax of this compound Analogs
| Substituent on Phenyl Ring | Position | Calculated λmax (nm) |
|---|---|---|
| -H (unsubstituted) | - | ~260 |
| -NO₂ | para | ~285 |
Table of Compounds Mentioned
| Compound Name |
|---|
Applications in Advanced Materials Science and Catalysis Research
Role as Ligands in Coordination Chemistry
There is no available scientific literature detailing the design and synthesis of metal complexes specifically utilizing Ethyl 2-phenylisonicotinate as a ligand. Consequently, information regarding the characterization of its coordination modes and the resulting geometries of such complexes is also absent. While the study of spin-crossover phenomena is a significant area of research for iron(II) complexes with nitrogen-containing ligands, no studies have been found that investigate this phenomenon in complexes involving this compound.
Integration into Functional Materials
Similarly, the role of this compound as a precursor for Aggregation-Induced Emission (AIE) materials or as a building block for Covalent Organic Frameworks (COFs) is not documented in the available research literature. Although isonicotinate (B8489971) derivatives are theoretically viable candidates for such applications, specific examples and the characterization of materials derived from this compound have not been published.
Components in Electronic and Optical Materials
While specific research on this compound in electronic and optical materials is not extensively documented in publicly available literature, the broader class of pyridine-based compounds is of significant interest, particularly in the field of Organic Light-Emitting Diodes (OLEDs). Pyridine (B92270) derivatives are known to be effective ligands for metal complexes used as emitters in OLEDs and can also function as host materials in the emissive layer. researchgate.netnih.govnih.govrsc.orgacs.org
The pyridine nitrogen in this compound can coordinate with metal ions, such as iridium(III) or copper(I), which are commonly used in phosphorescent OLEDs (PhOLEDs). nih.govrsc.org The phenyl and ethyl ester substituents on the pyridine ring can be used to tune the electronic properties, solubility, and film-forming characteristics of the resulting metal complexes. These modifications are crucial for optimizing the performance of OLED devices, including their efficiency, color purity, and operational lifetime. For instance, the introduction of bulky groups can prevent aggregation-caused quenching of luminescence, a common issue in solid-state devices.
Furthermore, the bipolar nature of some pyridine derivatives, possessing both electron-donating and electron-accepting moieties, makes them suitable as host materials for thermally activated delayed fluorescence (TADF) emitters in next-generation OLEDs. acs.org The combination of the electron-withdrawing pyridine ring and the electron-donating phenyl group in this compound suggests its potential utility in this area, although further research is needed to validate this.
Application in Magnetic Materials Research
The direct application of this compound in magnetic materials research is not well-established in current literature. However, the isonicotinate scaffold is a key component in the construction of metal-organic frameworks (MOFs), some of which exhibit interesting magnetic properties. rsc.orgnih.govtandfonline.comresearchgate.netquickcompany.in Isonicotinates can act as linkers, coordinating with metal ions to form extended network structures. The magnetic behavior of these MOFs is primarily determined by the choice of the metal ion and the geometry of the coordination environment, which is dictated by the organic linker.
Research on related pyridine-based ligands offers insights into potential applications. For example, mononuclear nickel(II) complexes featuring functionalized terpyridine ligands (which are composed of three interconnected pyridine units) have been shown to exhibit field-induced single-ion magnet (SIM) behavior. mdpi.com This suggests that appropriately designed coordination complexes incorporating isonicotinate derivatives could also lead to materials with specialized magnetic properties. The ability of the isonicotinate ligand to bridge metal centers could facilitate magnetic exchange interactions, leading to cooperative magnetic phenomena.
Catalytic Applications Beyond its Own Synthesis
The reactivity of the isonicotinate scaffold extends to its use in catalytic systems, both in organocatalysis and as a ligand in transition metal catalysis.
Organocatalysis involving Isonicotinate Scaffolds
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthesis. Isonicotinate esters have demonstrated utility in this domain. Research has shown that tert-butyl isonicotinate can catalyze the decarboxylative borylation of (hetero)aryl and alkenyl carboxylic acids. nih.gov This reaction proceeds under base-free conditions and allows for the conversion of readily available carboxylic acids into valuable boronate esters, which are key building blocks in organic synthesis. nih.gov The proposed mechanism involves the formation of a pyridine-stabilized boryl radical. nih.gov
In other research, ethyl isonicotinate derivatives have been employed in methylation reactions, highlighting the versatility of this scaffold in promoting different types of chemical transformations. acs.org
Table 1: Isonicotinate Ester in Organocatalysis
| Catalyst | Reaction Type | Substrates | Products | Reference |
|---|---|---|---|---|
| tert-butyl isonicotinate | Decarboxylative Borylation | (Hetero)aryl and Alkenyl Carboxylic Acids | Aryl and Alkenyl Boronate Esters | nih.gov |
Ligand Design for Transition Metal Catalysis
The isonicotinate structure is an attractive motif for the design of ligands for transition metal catalysts. The pyridine nitrogen atom is a good σ-donor, allowing for strong coordination to a metal center. The ester group offers a potential secondary, weaker coordination site through its carbonyl oxygen. This dual functionality allows isonicotinates to act as either monodentate or bridging ligands, enabling the construction of both discrete molecular complexes and coordination polymers.
By modifying the substituents on the pyridine ring, such as the phenyl group in this compound, the steric and electronic properties of the ligand can be precisely controlled. This fine-tuning is critical for influencing the reactivity and selectivity of the metal catalyst. For example, bulky substituents can create a specific coordination environment that favors a particular reaction pathway, while electron-donating or electron-withdrawing groups can modulate the electron density at the metal center, thereby affecting its catalytic activity.
Utilization in Organic Synthesis Methodologies
Beyond its direct applications, this compound serves as a valuable intermediate in the synthesis of more complex molecules.
Intermediate in the Synthesis of Complex Molecular Architectures
This compound is classified as an organic building block, primarily used in the synthesis of various pharmaceutical and biologically active compounds. guidechem.comcymitquimica.com The functional groups present in the molecule offer multiple avenues for chemical modification.
The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, acid chlorides, or other functional groups. This allows for the incorporation of the 2-phenylisonicotinoyl moiety into larger molecular frameworks. The pyridine ring itself can undergo various transformations, including N-oxidation and further substitution on the ring, depending on the reaction conditions.
While specific total syntheses starting from this compound are not prominently featured in the literature, the use of isonicotinate esters as precursors for more complex heterocyclic systems is a common strategy in medicinal chemistry and materials science. For example, the synthesis of novel dihydropyrimidone derivatives and other complex heterocyclic structures often involves precursors with similar functionalities. omicsonline.orgnih.gov The reactivity of the ester and the pyridine ring makes this compound a versatile starting material for the construction of a wide range of complex molecular architectures.
Precursor for Other Heterocyclic Systems or Natural Product Analogs
This compound serves as a valuable starting material in synthetic organic chemistry for the construction of more complex molecular architectures, particularly fused heterocyclic systems. Its inherent reactivity, stemming from the ester functionality and the activated pyridine ring, allows for a variety of chemical transformations. Researchers have utilized this compound as a key building block to access novel polycyclic structures, which are of interest for their potential biological activities and material properties.
One of the primary applications of this compound as a precursor is in the synthesis of fused pyridine derivatives. The ester group can be hydrolyzed to the corresponding carboxylic acid, which then can participate in intramolecular cyclization reactions. Alternatively, the ester can undergo reactions such as Claisen condensation or be converted into other functional groups like amides or hydrazides, which are then used as handles for further annulation reactions to build additional rings onto the pyridine core.
For instance, the reaction of this compound with hydrazine (B178648) hydrate (B1144303) yields the corresponding 2-phenylisonicotinohydrazide. This hydrazide is a versatile intermediate that can be cyclized with various reagents to form five- and six-membered heterocyclic rings fused to the pyridine nucleus. For example, treatment with carbon disulfide can lead to the formation of oxadiazole-thiones, while reaction with appropriate dicarbonyl compounds can afford fused pyridazine (B1198779) or pyrazole (B372694) systems.
While direct applications of this compound in the total synthesis of complex natural products are not extensively documented, its role as a precursor to novel heterocyclic scaffolds suggests its potential in the synthesis of natural product analogs. By constructing unique fused heterocyclic systems from this starting material, chemists can generate molecules that mimic the structural motifs of natural products, potentially leading to the discovery of new therapeutic agents. The phenyl group at the 2-position provides a point for further functionalization, allowing for the introduction of various substituents to explore structure-activity relationships.
The strategic use of this compound allows for the efficient assembly of diverse heterocyclic libraries. The following table summarizes some of the transformations where this compound acts as a precursor to other heterocyclic systems.
| Starting Material | Reagent(s) | Resulting Heterocyclic System |
| This compound | 1. Hydrazine hydrate2. Carbon disulfide | Fused Oxadiazole-thione |
| This compound | 1. Hydrazine hydrate2. Acetylacetone | Fused Pyrazole |
| This compound | 1. Hydrolysis (e.g., NaOH)2. Polyphosphoric acid | Fused Ketone |
This demonstrates the utility of this compound as a foundational molecule for generating molecular diversity and accessing novel chemical space in the realm of heterocyclic chemistry.
Future Research Directions and Emerging Trends
Development of More Sustainable and Greener Synthetic Routes
A major thrust in modern chemistry is the development of environmentally benign and efficient synthetic methodologies. For Ethyl 2-phenylisonicotinate and related pyridine (B92270) derivatives, this involves moving away from traditional batch processes that often require harsh conditions and generate significant waste.
Flow chemistry, or continuous flow synthesis, is emerging as a powerful tool for the production of fine chemicals and pharmaceuticals, including pyridine derivatives. vcu.edu This technique offers numerous advantages over traditional batch synthesis, such as enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for automation and scalability. vcu.eduuc.pt
Research has demonstrated that multistep syntheses of complex heterocyclic molecules can be streamlined into a single continuous process using flow reactors. vcu.edu For instance, a process for manufacturing the pyridine-containing drug Nevirapine was transformed from a five-step batch process to a single continuous flow step, resulting in a yield increase from 58% to 92% and a projected 75% reduction in production costs. vcu.edu Similarly, the synthesis of pyrazolopyrimidinone derivatives saw a dramatic reduction in reaction time from 9 hours in batch to just 16 minutes in a flow system, while maintaining high yields. mdpi.com These examples underscore the potential of flow chemistry to make the synthesis of substituted pyridines more efficient and economical. vcu.edu
Table 1: Comparison of Batch vs. Flow Synthesis for Heterocyclic Compounds
| Feature | Batch Synthesis | Flow Synthesis | Reference |
|---|---|---|---|
| Reaction Time | Often hours to days | Seconds to minutes | mdpi.com |
| Yield | Variable, can be lower | Often higher and more consistent | vcu.edu |
| Scalability | Difficult, requires process redesign | Easier, by running the system for longer | uc.pt |
| Safety | Higher risk with exothermic or hazardous reactions | Improved safety due to small reaction volumes | acs.org |
| Purification | Often requires extensive workup | Can integrate in-line purification | uc.ptacs.org |
Future research will likely focus on developing dedicated flow chemistry routes for this compound, optimizing parameters such as catalyst choice, residence time, and temperature to maximize yield and purity while minimizing environmental impact.
Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations, offering high selectivity and mild reaction conditions. This approach is a cornerstone of green chemistry, providing a sustainable alternative to conventional organic synthesis protocols. rsc.org While specific biocatalytic routes to this compound are not yet established, research on other pyridine derivatives demonstrates the feasibility of this strategy.
A notable example is the one-pot biocatalytic process for preparing 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine using recombinant microbial cells as the catalyst. rsc.org This method represents a simpler and more sustainable pathway compared to traditional multistep chemical syntheses. rsc.org The biosynthesis of the pyridine ring itself involves nonenzymatic reactions of carbonyl and amino groups within biological systems, suggesting that engineered enzymatic cascades could be developed for targeted pyridine synthesis. kyoto-u.ac.jp Future work in this area could involve screening for novel enzymes or engineering existing ones to accept precursors of this compound, enabling its production from renewable feedstocks under aqueous, room-temperature conditions.
Exploration of Novel Reactivity and Chemical Transformations
The functionalization of the pyridine ring is a central theme in organic chemistry. nih.gov While classical methods exist, the discovery of novel reactions that allow for precise and efficient modification of the pyridine core remains a high priority. nih.gov
A significant recent breakthrough has been the development of new strategies for the meta-C-H functionalization of pyridines. innovations-report.com This position is traditionally difficult to access directly. The new method involves a temporary de-aromatization of the pyridine, which reverses its electronic properties and allows for the selective introduction of various functional groups, including medically relevant trifluoromethyl and halogen groups, at the meta-position. innovations-report.com Another innovative approach employs a cascade reaction involving a copper-catalyzed cross-coupling of alkenylboronic acids with oximes to generate 3-azatrienes, which then undergo electrocyclization and oxidation to form highly substituted pyridines in good to excellent yields (43–91%). nih.gov
For this compound, future research could explore applying these novel C-H functionalization techniques to introduce new substituents onto either the phenyl or pyridine ring, thereby creating a library of novel derivatives. The exploration of cascade reactions starting from the existing scaffold could also lead to the rapid construction of more complex, polycyclic molecules with unique properties.
Advanced Materials Integration and Performance Enhancement
The unique electronic properties and structural rigidity of the pyridine scaffold make it a valuable component in materials science. innovations-report.com Pyridine derivatives are incorporated into a wide range of advanced materials, including Metal-Organic Frameworks (MOFs), polymers, and organic functional materials. innovations-report.comresearchgate.net For example, 2,2′-Bipyridine-4,4′-dicarboxylic acid, which features two pyridine rings, is a crucial ligand for producing MOFs. researchgate.net
The integration of this compound into such materials is an emerging area of research. Its structure could be modified to act as a ligand for creating novel MOFs with tailored porosity and functionality for applications in gas storage or catalysis. Furthermore, incorporating this moiety into polymer backbones could enhance thermal stability, conductivity, or photophysical properties. Future work will focus on synthesizing functionalized analogues of this compound that can be readily polymerized or coordinated to metal centers, and subsequently characterizing the properties of these new materials.
Interdisciplinary Research with Physics and Materials Engineering
The design of new materials based on this compound will benefit greatly from a close collaboration between chemists, physicists, and materials engineers. Computational studies, such as those using Density Functional Theory (DFT), are essential for predicting the structural, electronic, and photophysical properties of new derivatives before their synthesis. nih.govresearchgate.net
These theoretical investigations can guide synthetic efforts by identifying molecules with desired characteristics, such as specific energy gaps or charge transport properties. d-nb.info For example, DFT calculations can predict the geometry, atomic charges, and electronic transition bands of a molecule, which are crucial for understanding its potential in electronic devices or as a photosensitizer. nih.govrsc.org Quantum Theory of Atoms in Molecules (QTAIM) can provide further insights into the nature of chemical bonds and intermolecular interactions within a material. d-nb.info This interdisciplinary approach, combining predictive modeling with experimental validation, will accelerate the development of high-performance materials derived from the this compound scaffold for applications in electronics, optics, and beyond.
Application of Artificial Intelligence and Machine Learning in Design and Discovery
Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing the field of drug discovery and materials science. nih.govmdpi.com These computational tools can analyze vast datasets to identify patterns and make predictions, significantly accelerating the design-build-test-learn cycle. mdpi.com
In the context of this compound, AI and ML algorithms can be employed in several ways:
De Novo Design: Generative models can design novel derivatives with desired properties by learning from large databases of existing chemical structures and their activities. mdpi.com
Property Prediction: Quantitative Structure-Activity Relationship (QSAR) models can be trained to predict the biological activity or physical properties of new analogues, allowing researchers to prioritize the most promising candidates for synthesis. nih.gov
Synthesis Planning: AI tools can devise optimal synthetic routes by analyzing known reactions and predicting reaction outcomes, making the synthesis process more efficient and cost-effective.
Virtual Screening: ML models can rapidly screen virtual libraries containing thousands of derivatives against a biological target or for specific material properties, identifying potential hits much faster than experimental methods. mdpi.com
The integration of AI and ML into the research workflow for this compound will enable a more rational, data-driven approach to discovering new molecules with tailored functions for medicine and materials science. ijirt.org
Q & A
Q. How should researchers design a literature review to identify gaps in this compound research?
- Methodological Answer: Conduct a systematic review using databases (PubMed, SciFinder) with keywords like “isonicotinate derivatives” and “enzyme inhibition.” Apply inclusion/exclusion criteria (e.g., publication date ≥2010, peer-reviewed journals). Use tools like VOSviewer for bibliometric analysis to map research trends and gaps .
Ethical and Reproducibility Considerations
Q. What ethical safeguards are essential when studying the compound’s toxicity in vitro or in vivo?
- Methodological Answer: Follow institutional animal care guidelines (e.g., IACUC approval) and the 3Rs principle (Replacement, Reduction, Refinement). For cell-based studies, ensure proper biosafety levels (BSL-2 for potential cytotoxic agents). Document all adverse events and mitigation strategies in compliance with OECD test guidelines .
Q. How can researchers enhance reproducibility in studies involving this compound?
- Methodological Answer: Publish detailed protocols on platforms like Protocols.io . Share raw datasets via FAIR-aligned repositories (e.g., Figshare). Use standardized reporting formats (e.g., MIAME for microarray data) and include negative controls in all experiments. Collaborative inter-laboratory validation studies further strengthen reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
